N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine
Overview
Description
N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine is an organic compound that belongs to the class of alkylbenzenes. This compound is characterized by the presence of a chlorophenyl group and a phenoxyethylamine moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine typically involves the reaction of 2-chloroaniline with 2-[4-(tert-pentyl)phenoxy]ethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amine group of 2-chloroaniline attacks the bromide, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or column chromatography, ensures the high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenoxyethylamine moiety, leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: N-oxides of the phenoxyethylamine moiety.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the chlorophenyl group.
Scientific Research Applications
N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine can be compared with other similar compounds, such as:
N-(3-Amino-4-chlorophenyl)-2-[2,4-di(tert-pentyl)phenoxy]acetamide: This compound shares a similar phenoxyethylamine structure but differs in the presence of an acetamide group instead of an amine.
N-(2-Chlorophenyl)-N-{2-[4-(tert-butyl)phenoxy]-ethyl}amine: Similar structure but with a tert-butyl group instead of a tert-pentyl group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO/c1-4-19(2,3)15-9-11-16(12-10-15)22-14-13-21-18-8-6-5-7-17(18)20/h5-12,21H,4,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVYIDIFOVWRSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCNC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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